4-Cbz-1-methyl-2-piperazinone
Overview
Description
4-Cbz-1-methyl-2-piperazinone is a useful research chemical . It is also known as 4-Benzyloxycarbonyl-2-piperazinone . Its molecular formula is C13H16N2O3 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazinone ring with a carbobenzyloxy (Cbz) group and a methyl group attached. The molecular weight is 248.28 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, piperazine derivatives in general are known to undergo a variety of reactions. These include cyclization with sulfonium salts, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes .Future Directions
The future directions in the research and development of 4-Cbz-1-methyl-2-piperazinone and similar compounds involve the exploration of significant chemical space that is closely related to biologically relevant structures. This includes the development of new methods for asymmetric synthesis of relevant saturated N-heterocycles .
Properties
CAS No. |
685520-31-4 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
benzyl 4-methyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
DFPKDZCTRBMEPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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